molecular formula C22H20N2O2S B2967290 1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326848-26-3

1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2967290
CAS No.: 1326848-26-3
M. Wt: 376.47
InChI Key: PWBFWORHULYRJC-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine-dione derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine-dione ring. The compound features a (2,5-dimethylphenyl)methyl substituent at the 1-position and a 2-methylphenyl group at the 3-position.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N2O2S/c1-14-8-9-15(2)17(12-14)13-23-19-10-11-27-20(19)21(25)24(22(23)26)18-7-5-4-6-16(18)3/h4-12,20H,13H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYZMMKDEDVMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C22H21N2O2S
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 1326848-26-3

Antimicrobial Activity

Research has demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial activity. A study indicated that related thienopyrimidinone compounds showed potent antibacterial and antimycobacterial effects against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
4cE. coli10 µg/mL
4eS. aureus5 µg/mL
5cM. tuberculosis6.25 µg/mL

The presence of specific substituents in the thienopyrimidine structure is crucial for enhancing antibacterial activity. Compounds with amido or imino side chains at position 3 were particularly effective .

The exact mechanism by which these compounds exert their antimicrobial effects is not fully elucidated; however, it is suggested that they may interfere with bacterial cell wall synthesis or inhibit key enzymatic pathways involved in microbial metabolism. Further studies are needed to clarify these pathways.

Case Studies

  • Study on Antitubercular Activity : A series of thienopyrimidine derivatives were synthesized and tested against M. tuberculosis. The most potent derivatives exhibited MIC values in the range of 6.25 µg/mL, indicating strong antitubercular potential .
  • Evaluation of Toxicity : In toxicity assessments using hemolytic assays, several compounds demonstrated non-toxic profiles up to concentrations of 200 µmol/L . This suggests a favorable safety margin for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that:

  • Substituents at Position 3 : The presence of specific functional groups significantly enhances biological activity.
  • Planarity and Electronic Effects : The molecular planarity and electronic distribution play critical roles in the binding affinity to biological targets .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The 2,5-dimethylbenzyl group at N1 introduces significant steric hindrance, which may reduce enzymatic degradation compared to smaller substituents (e.g., ethenyl in ).

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